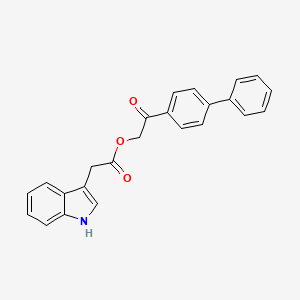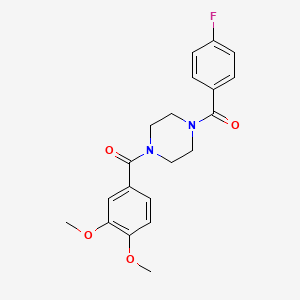
3-(2,4-dichloro-5-nitrophenyl)-4-(2-pyrrolidinylidene)-5(4H)-isoxazolone
Übersicht
Beschreibung
3-(2,4-dichloro-5-nitrophenyl)-4-(2-pyrrolidinylidene)-5(4H)-isoxazolone, also known as DPI, is a chemical compound that has been extensively studied for its various biological activities. DPI is a potent inhibitor of NADPH oxidase, which is an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) in cells.
Wirkmechanismus
3-(2,4-dichloro-5-nitrophenyl)-4-(2-pyrrolidinylidene)-5(4H)-isoxazolone inhibits NADPH oxidase by binding to its flavin-containing subunit and preventing the transfer of electrons from NADPH to oxygen, which is necessary for ROS production. 3-(2,4-dichloro-5-nitrophenyl)-4-(2-pyrrolidinylidene)-5(4H)-isoxazolone is a competitive inhibitor of NADPH oxidase, and it has been shown to be more potent than other inhibitors, such as apocynin and diphenyleneiodonium.
Biochemical and Physiological Effects:
3-(2,4-dichloro-5-nitrophenyl)-4-(2-pyrrolidinylidene)-5(4H)-isoxazolone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of ROS in cells, which can lead to the inhibition of various signaling pathways and the induction of apoptosis. 3-(2,4-dichloro-5-nitrophenyl)-4-(2-pyrrolidinylidene)-5(4H)-isoxazolone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-(2,4-dichloro-5-nitrophenyl)-4-(2-pyrrolidinylidene)-5(4H)-isoxazolone has been shown to have neuroprotective effects, and it has been investigated as a potential treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,4-dichloro-5-nitrophenyl)-4-(2-pyrrolidinylidene)-5(4H)-isoxazolone is a potent inhibitor of NADPH oxidase, and it has been extensively used in various lab experiments to investigate the role of ROS and NADPH oxidase in various biological processes and diseases. However, 3-(2,4-dichloro-5-nitrophenyl)-4-(2-pyrrolidinylidene)-5(4H)-isoxazolone has some limitations, including its toxicity and potential off-target effects. Therefore, it is important to use appropriate concentrations of 3-(2,4-dichloro-5-nitrophenyl)-4-(2-pyrrolidinylidene)-5(4H)-isoxazolone and to perform control experiments to ensure that the observed effects are specific to NADPH oxidase inhibition.
Zukünftige Richtungen
There are several future directions for research on 3-(2,4-dichloro-5-nitrophenyl)-4-(2-pyrrolidinylidene)-5(4H)-isoxazolone. One area of research is the development of more potent and selective inhibitors of NADPH oxidase. Another area of research is the investigation of the role of NADPH oxidase in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, the use of 3-(2,4-dichloro-5-nitrophenyl)-4-(2-pyrrolidinylidene)-5(4H)-isoxazolone as a potential therapeutic agent for these diseases should be further investigated. Finally, the development of new methods for the delivery of 3-(2,4-dichloro-5-nitrophenyl)-4-(2-pyrrolidinylidene)-5(4H)-isoxazolone to specific cells and tissues should be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, 3-(2,4-dichloro-5-nitrophenyl)-4-(2-pyrrolidinylidene)-5(4H)-isoxazolone is a potent inhibitor of NADPH oxidase, and it has been extensively studied for its various biological activities. 3-(2,4-dichloro-5-nitrophenyl)-4-(2-pyrrolidinylidene)-5(4H)-isoxazolone has been used to investigate the role of ROS and NADPH oxidase in various biological processes and diseases. The synthesis of 3-(2,4-dichloro-5-nitrophenyl)-4-(2-pyrrolidinylidene)-5(4H)-isoxazolone is a well-established method, and its advantages and limitations for lab experiments should be carefully considered. There are several future directions for research on 3-(2,4-dichloro-5-nitrophenyl)-4-(2-pyrrolidinylidene)-5(4H)-isoxazolone, including the development of more potent and selective inhibitors of NADPH oxidase and the investigation of its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dichloro-5-nitrophenyl)-4-(2-pyrrolidinylidene)-5(4H)-isoxazolone has been extensively studied for its various biological activities. It is a potent inhibitor of NADPH oxidase, which is an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) in cells. 3-(2,4-dichloro-5-nitrophenyl)-4-(2-pyrrolidinylidene)-5(4H)-isoxazolone has been used to study the role of ROS in various biological processes, including cell signaling, apoptosis, and inflammation. It has also been used to investigate the role of NADPH oxidase in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-(2,4-dichloro-5-nitrophenyl)-4-(3,4-dihydro-2H-pyrrol-5-yl)-2H-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O4/c14-7-5-8(15)10(18(20)21)4-6(7)12-11(13(19)22-17-12)9-2-1-3-16-9/h4-5,17H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBSODHQZJAHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=C(NOC2=O)C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichloro-5-nitrophenyl)-4-(2-pyrrolidinylidene)-5(4H)-isoxazolone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-benzyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3443977.png)
![5-benzyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3443984.png)
![2-{[4-hydroxy-5-(4-methoxybenzyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3443995.png)
![1,3-dioxo-2-[4-(4-pyridinylmethyl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B3444000.png)
![4-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]benzoic acid](/img/structure/B3444005.png)

![N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide](/img/structure/B3444028.png)
![1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B3444045.png)

![3-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole](/img/structure/B3444049.png)
![1-[(4-methylphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B3444059.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3444068.png)

![2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B3444094.png)